Tyrosinase Inhibition: 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one vs. Clinical Antibiotics Cefazolin, Norfloxacin, and Moxifloxacin
In a direct enzyme assay, 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one (BMEQ) exhibited dose-dependent tyrosinase inhibition [1]. Compared with three clinical antibiotics, BMEQ demonstrated an IC50 of 160±6 μM, which is approximately 44-fold more potent than cefazolin (IC50=7.0 mM), 4.4-fold more potent than norfloxacin (IC50=0.7 mM), and 7.5-fold more potent than moxifloxacin (IC50=1.2 mM) [1]. The inhibition mechanism was determined to be reversible [1].
| Evidence Dimension | Tyrosinase inhibition (IC50) |
|---|---|
| Target Compound Data | 160 ± 6 μM |
| Comparator Or Baseline | Cefazolin: 7.0 mM; Norfloxacin: 0.7 mM; Moxifloxacin: 1.2 mM |
| Quantified Difference | 44-fold more potent than cefazolin; 4.4-fold more potent than norfloxacin; 7.5-fold more potent than moxifloxacin |
| Conditions | Enzyme assay using tyrosinase with 3,4-dihydroxyphenylalanine (L-DOPA) as substrate |
Why This Matters
This demonstrates a quantitatively superior and mechanistically distinct tyrosinase inhibition profile compared to existing clinical antibiotics, establishing a data-driven rationale for selecting this compound over comparators in enzymatic browning research applications.
- [1] ChemicalBook. 6,7-Bis-(2-methoxyethoxy)-4(3H)-quinazolinone: synthesis and new application. 2026. View Source
